molecular formula C21H24N6O B11149132 1'-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

1'-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11149132
M. Wt: 376.5 g/mol
InChI Key: FVCYDMDBRUKHCC-UHFFFAOYSA-N
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Description

1’-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a unique structure combining indole and bipyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of an indole derivative with a bipyrazole precursor under specific conditions. For instance, the reaction between tryptamine and a bipyrazole carboxylic acid derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1’-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

1’-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, modulating signaling pathways and exerting pharmacological effects. The bipyrazole component may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Comparison: Compared to similar compounds, 1’-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide stands out due to its unique combination of indole and bipyrazole moieties, which may confer enhanced biological activity and specificity. The presence of the bipyrazole ring can also influence the compound’s chemical reactivity and stability .

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H24N6O/c1-4-27-14(3)20(13(2)26-27)18-11-19(25-24-18)21(28)22-10-9-15-12-23-17-8-6-5-7-16(15)17/h5-8,11-12,23H,4,9-10H2,1-3H3,(H,22,28)(H,24,25)

InChI Key

FVCYDMDBRUKHCC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

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